molecular formula C13H7F4N3O4 B14422959 N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline CAS No. 84542-19-8

N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline

Cat. No.: B14422959
CAS No.: 84542-19-8
M. Wt: 345.21 g/mol
InChI Key: OXFLOOZXODZNPD-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative One common method involves the nitration of 4-fluoroaniline to introduce nitro groups at specific positions on the aromatic ring

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing advanced equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and nitro groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the nitro groups.

    2,4-Dinitroaniline: Contains nitro groups but lacks the fluorine and trifluoromethyl groups.

Uniqueness

N-(4-Fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline is unique due to the combination of fluorine, nitro, and trifluoromethyl groups on the aniline core. This combination imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

84542-19-8

Molecular Formula

C13H7F4N3O4

Molecular Weight

345.21 g/mol

IUPAC Name

N-(4-fluorophenyl)-2,4-dinitro-6-(trifluoromethyl)aniline

InChI

InChI=1S/C13H7F4N3O4/c14-7-1-3-8(4-2-7)18-12-10(13(15,16)17)5-9(19(21)22)6-11(12)20(23)24/h1-6,18H

InChI Key

OXFLOOZXODZNPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)F

Origin of Product

United States

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